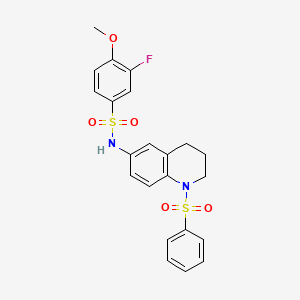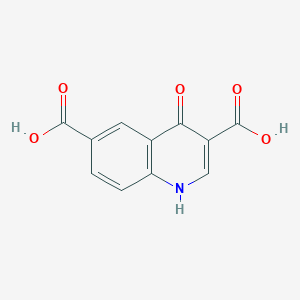
4-Hydroxyquinoline-3,6-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxyquinoline-3,6-dicarboxylic acid is an organic compound with the molecular formula C11H7NO5 . It contains a total of 24 atoms, including 7 Hydrogen atoms, 11 Carbon atoms, 1 Nitrogen atom, and 5 Oxygen atoms . It is also known by its IUPAC name, 4-oxo-1,4-dihydroquinoline-3,6-dicarboxylic acid .
Synthesis Analysis
The synthesis of quinoline derivatives, including this compound, has been a subject of interest in recent years due to their versatile applications in medicinal and synthetic organic chemistry . Various synthesis protocols have been reported, including microwave-assisted processes, one-pot reactions, solvent-free reaction conditions, and the use of ionic liquids . For example, a Pfitzinger type of reaction involving a condensation reaction between isatins and sodium pyruvate has been used to prepare quinoline-2,4-dicarboxylic acid .Molecular Structure Analysis
The molecular structure of this compound is based on the molecular formula indicating the numbers of each type of atom in a molecule without structural information . This is different from the empirical formula which provides the numerical proportions of atoms of each type .Chemical Reactions Analysis
The chemical reactions involving this compound are based on its chemical formula and the law of conservation of mass . The quantity of each element given in the chemical formula does not change in a chemical reaction . Thus, each side of the chemical equation must represent the same quantity of any particular element based on the chemical formula .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are determined by its chemical structure and composition . It is a carboxylic acid, which is an organic compound incorporating a carboxyl functional group, CO2H .Aplicaciones Científicas De Investigación
Photolabile Protecting Group for Carboxylic Acids
Brominated hydroxyquinoline has been synthesized and characterized as a new photolabile protecting group for carboxylic acids, showing greater efficiency and sensitivity for multiphoton-induced photolysis in biological applications than its counterparts. This makes it a promising candidate for caging groups in biological messengers due to its increased solubility and low fluorescence properties (Fedoryak & Dore, 2002).
Dynamic Kinetic Resolution in Synthesis
The application of 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid in the dynamic kinetic resolution process demonstrates its utility in synthesizing enantiopure compounds, which are significant in the development of modulators for nuclear receptors. This showcases the compound's importance in the synthesis of bioactive molecules with high enantiomeric excess (Forró et al., 2016).
Gas Phase Reactions in Mass Spectrometry
Investigations into the gas-phase reactions of substituted isoquinolines, including derivatives similar to 4-hydroxyquinoline-3,6-dicarboxylic acid, reveal their potential as prolylhydroxylase inhibitor drug candidates. This research highlights the role of these compounds in the development of new drugs through mass spectrometric techniques (Thevis et al., 2008).
Molecular Mimicry in Opioid Receptor Binding
The use of 6-hydroxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid as a mimic for the active conformation of tyrosine in opioid peptides highlights its significance in designing ligands for opioid receptors. This approach offers insights into the structural requirements for receptor binding and the development of novel opioid ligands (Sperlinga et al., 2005).
Hydrogen-Bonded Networks in Material Science
The formation of hydrogen-bonded lamellar structures pillared by 8-hydroxyquinoline derivatives demonstrates the potential of these compounds in constructing robust three-dimensional networks for material science applications. This research underscores the versatility of hydroxyquinoline derivatives in designing new materials with specific structural properties (Wang et al., 2006).
Safety and Hazards
4-Hydroxyquinoline-3,6-dicarboxylic acid is considered hazardous. It is toxic if swallowed and may cause an allergic skin reaction . It also causes serious eye damage and may damage fertility or the unborn child . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .
Direcciones Futuras
The future directions for the study and application of 4-Hydroxyquinoline-3,6-dicarboxylic acid and other quinoline derivatives involve the development of greener and more sustainable chemical processes . This includes the use of alternative reaction methods for the synthesis of quinoline derivatives, such as microwave-assisted processes, one-pot reactions, solvent-free reaction conditions, and the use of ionic liquids .
Propiedades
IUPAC Name |
4-oxo-1H-quinoline-3,6-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO5/c13-9-6-3-5(10(14)15)1-2-8(6)12-4-7(9)11(16)17/h1-4H,(H,12,13)(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRVYECNSCSEVEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)C(=CN2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(4-Ethylphenyl)-1-[(3-nitrophenyl)methyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione](/img/structure/B2730907.png)
![N-(4-fluoro-2-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2730910.png)
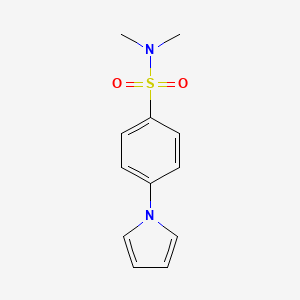
![3-[3-(Trifluoromethyl)phenoxy]propyl 3-(trifluoromethyl)phenyl ether](/img/structure/B2730912.png)

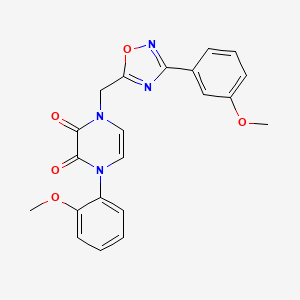
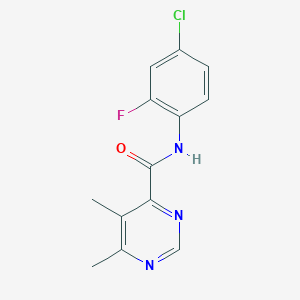

![2-(4-chlorophenyl)sulfanyl-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2730922.png)




